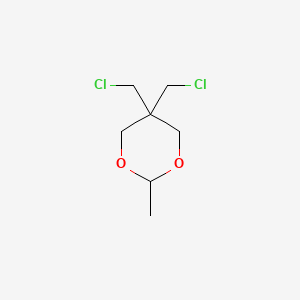
5,5-Bis(chloromethyl)-2-methyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Bis(chloromethyl)-2-methyl-1,3-dioxane: is an organic compound with the molecular formula C7H12Cl2O2 It belongs to the class of dioxanes, which are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Bis(chloromethyl)-2-methyl-1,3-dioxane typically involves the reaction of formaldehyde with 2-methyl-1,3-propanediol in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxane ring. The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: Hydrochloric acid
Solvent: Water or an organic solvent like dichloromethane
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and efficient removal of by-products to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5,5-Bis(chloromethyl)-2-methyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding dioxane derivatives with different functional groups.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted dioxanes with various functional groups.
Oxidation: Formation of dioxane derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of dioxane derivatives with reduced functional groups.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Used in the study of enzyme mechanisms and interactions.
Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds.
Industry:
Materials Science: Used in the production of polymers and other advanced materials.
Chemical Manufacturing: Employed in the synthesis of specialty chemicals and reagents.
Mécanisme D'action
The mechanism of action of 5,5-Bis(chloromethyl)-2-methyl-1,3-dioxane involves its ability to undergo various chemical transformations due to the presence of reactive chloromethyl groups. These groups can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and functional groups. The compound’s reactivity is influenced by the electronic and steric effects of the dioxane ring, which can stabilize or destabilize reaction intermediates.
Comparaison Avec Des Composés Similaires
- 5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane
- 5,5-Bis(iodomethyl)-2-methyl-1,3-dioxane
- 2,3-Pentamethylene-bis-5,5-bis(chloromethyl)-1,3-dioxane
Comparison:
- Reactivity: 5,5-Bis(chloromethyl)-2-methyl-1,3-dioxane is more reactive than its dimethyl counterpart due to the presence of the methyl group at the 2-position, which can influence the electronic environment of the chloromethyl groups.
- Stability: The presence of different substituents can affect the stability of the compound, with bulkier groups providing steric hindrance and potentially increasing stability.
- Applications: While similar compounds may have overlapping applications, the unique structure of this compound makes it particularly suitable for specific synthetic and industrial applications.
Propriétés
Numéro CAS |
13727-37-2 |
|---|---|
Formule moléculaire |
C7H12Cl2O2 |
Poids moléculaire |
199.07 g/mol |
Nom IUPAC |
5,5-bis(chloromethyl)-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C7H12Cl2O2/c1-6-10-4-7(2-8,3-9)5-11-6/h6H,2-5H2,1H3 |
Clé InChI |
DHZPQCFLSSFSAH-UHFFFAOYSA-N |
SMILES canonique |
CC1OCC(CO1)(CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5h-Naphtho[2,3-c]phenothiazine-8,13-dione](/img/structure/B14718909.png)
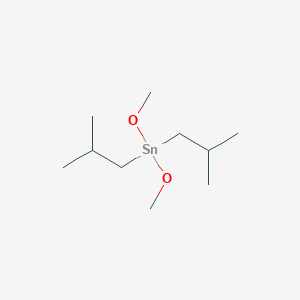
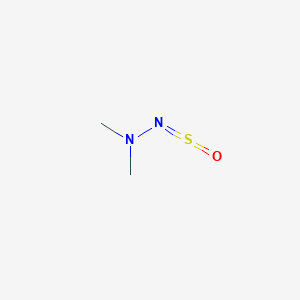
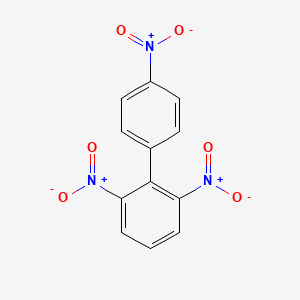
![3-Oxatricyclo[4.3.1.02,4]decane](/img/structure/B14718941.png)
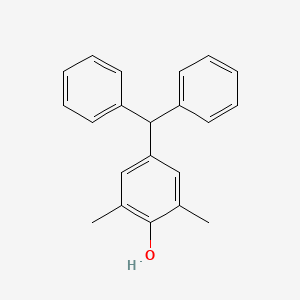
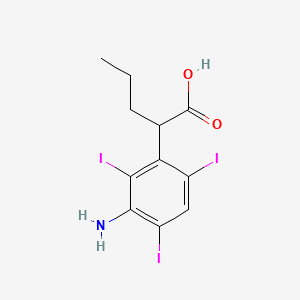
![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)
![[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate](/img/structure/B14718961.png)




